molecular formula C9H12N2O3 B13646106 methyl O-(pyridin-3-yl)serinate

methyl O-(pyridin-3-yl)serinate

Cat. No.: B13646106
M. Wt: 196.20 g/mol
InChI Key: JHWZMUCLMLINRE-UHFFFAOYSA-N
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Description

Methyl O-(pyridin-3-yl)serinate is an organic compound that features a pyridine ring attached to a serine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl O-(pyridin-3-yl)serinate typically involves the reaction of pyridin-3-ylmethanol with serine derivatives under specific conditions. One common method includes the esterification of serine with pyridin-3-ylmethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl O-(pyridin-3-yl)serinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-yl ketones, while reduction can produce pyridin-3-yl alcohols.

Scientific Research Applications

Methyl O-(pyridin-3-yl)serinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl O-(pyridin-3-yl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The serine derivative part of the molecule can interact with active sites of enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-ylmethanol: A precursor in the synthesis of methyl O-(pyridin-3-yl)serinate.

    Serine Derivatives: Compounds like methyl serinate and ethyl serinate share structural similarities.

Uniqueness

This compound is unique due to the combination of the pyridine ring and serine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-amino-3-pyridin-3-yloxypropanoate

InChI

InChI=1S/C9H12N2O3/c1-13-9(12)8(10)6-14-7-3-2-4-11-5-7/h2-5,8H,6,10H2,1H3

InChI Key

JHWZMUCLMLINRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CN=CC=C1)N

Origin of Product

United States

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